![molecular formula C12H15NO5S B1394942 (4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-21-1](/img/structure/B1394942.png)
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (4S-4H-3,5-DM-TZC) is an important compound in the field of medicinal chemistry. It is a synthetic derivative of thiazolidine-4-carboxylic acid (TZC) and has been widely studied for its potential applications in various areas of scientific research. 4S-4H-3,5-DM-TZC is a versatile compound that has been used in a variety of chemical, biochemical, and physiological studies.
Scientific Research Applications
Molecular Interactions and Antibacterial Properties
The compound's precursor participates in the Thia-Michael addition reaction, leading to derivatives with potential antibacterial and antifungal properties. Its molecular interactions with bacterial enzymes have been explored, particularly focusing on the MurB protein of Staphylococcus aureus. The compound's antimicrobial efficacy has been assessed through in vitro studies, indicating its potential in the development of new antimicrobial agents (Karanth et al., 2018).
Structural Analysis and Crystallography
The compound's derivatives have been subjected to detailed structural analysis. For instance, the crystal structure of a racemic mixture resulting from the condensation reaction of ortho-vanillin and l-cysteine has been elucidated. This analysis included techniques like NMR, ESI-MS, and X-ray diffraction, providing valuable insights into the compound's structure and potential applications in various fields including crystallography and material science (Muche et al., 2018).
Applications in Supramolecular Chemistry
Research has also delved into the compound's derivatives' supramolecular aggregation behavior. This includes investigating how variations in hydrogen bonding functionalities and solvent molecules influence the formation of molecular assemblies. These studies have implications for the compound's potential applications in biosensing, gas storage, and template catalysis (Jagtap et al., 2018).
Anticancer and Antioxidant Properties
Further research has been conducted on the compound's derivatives for their potential anticancer and antioxidant properties. The synthesis and characterization of these derivatives, along with their biological activity assessments, suggest their use in the development of treatments against specific cancer types and their utility as antioxidants (Stankova et al., 2009).
properties
IUPAC Name |
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-17-8-3-6(4-9(18-2)10(8)14)11-13-7(5-19-11)12(15)16/h3-4,7,11,13-14H,5H2,1-2H3,(H,15,16)/t7-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIREYLLBTUPAS-DKSCNQEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2N[C@H](CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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